5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a 4-chlorophenylthio methyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the compound contains a furan ring, which is a heterocyclic organic compound that can participate in various chemical reactions . The presence of the sulfanyl group attached to the 4-chlorophenyl moiety could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of 4-chlorobenzenethiol with a furan derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on a furan ring substituted with a suitable leaving group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring and the 4-chlorophenylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-cyanophenyl)furan-2-carboxylic acid
- 5-(4-aminophenyl)furan-2-carboxylic acid
- 5-(4-fluorophenyl)furan-2-carboxylic acid
Uniqueness
5-(((4-chlorophenyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring or the furan ring.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)12(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGMENCMIZSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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